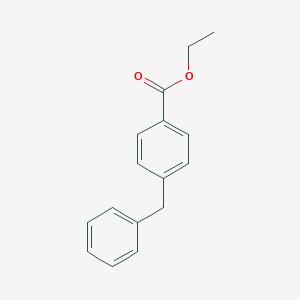

苯甲酸乙酯

描述

Ethyl 4-benzylbenzoate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. The compound is structurally characterized by the presence of an ester functional group and a benzyl group attached to a benzene ring.

Synthesis Analysis

The synthesis of ethyl 4-benzylbenzoate and its analogues has been explored in several studies. For instance, a series of compounds related to ethyl 4-benzyloxybenzoate were synthesized and evaluated for their hypolipidemic activity, indicating the versatility of the ethyl 4-benzylbenzoate scaffold in medicinal chemistry . Another study reported the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, showcasing the reactivity of ethyl 4-benzylbenzoate derivatives in forming complex heterocyclic structures . Additionally, ethyl 4-benzylbenzoate derivatives have been synthesized through Knoevenagel condensation reactions, demonstrating the compound's utility in organic synthesis .

Molecular Structure Analysis

The molecular structure of ethyl 4-benzylbenzoate and its derivatives has been characterized using various spectroscopic techniques and crystallographic methods. For example, the crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was investigated, providing insights into the molecular geometry and electronic properties of the compound . The molecular structure and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate were also studied, revealing the Z conformation about the C=C double bond .

Chemical Reactions Analysis

Ethyl 4-benzylbenzoate derivatives have been shown to participate in various chemical reactions. For instance, ethyl γ-bromo-β-methoxycrotonate, a related compound, reacts with carbonyl compounds to yield dihydropyranones and pyrazolinones, highlighting the reactivity of the ester group in ethyl 4-benzylbenzoate . Moreover, the C-S bond fission of some novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives has been discussed, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-benzylbenzoate derivatives have been extensively studied. The synthesis and characterization of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate provided valuable information on the compound's V-shaped molecular structure and dihedral angle between benzene rings . The crystal structure of diethyl 4,4'-(ethane-1,2-diyldioxy)dibenzoate, another derivative, revealed insights into the planarity of the molecule and intermolecular interactions . Additionally, the crystal structure of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate was determined, showing the conformational aspects of the molecule's ethylene bridges .

科学研究应用

1. 降血脂活性

乙基4-苄基苯甲酸酯及其类似物已被评估其潜在的降血脂活性。研究表明,类似乙基4-苄氧基苯甲酸酯及其衍生物抑制胆固醇和游离脂肪酸的生物合成,表现出有利的降低胆固醇、影响体重增加和大鼠肝脂的活性(Baggaley et al., 1977)。

2. 甘油脂代谢

乙基4-苄氧基苯甲酸酯,被鉴定为BRL 10894,已显示参与甘油脂代谢。发现在存在BRL 10894的情况下,体外和体内合成了异常代谢物,有助于我们理解脂质代谢和药理活性酸的作用(Fears et al., 1978)。

3. 制药生产方法

在制药行业中,乙基4-苄基苯甲酸酯衍生物如苯佐卡因具有广泛的局部麻醉应用。研究集中于优化这类化合物的生产方法,特别是通过连续流系统,突出了这种化学物质在制药领域的重要性(França等,2020)。

4. 抗癌活性

从对乙基对羟基苯甲酸酯的衍生物,一种与乙基4-苄基苯甲酸酯相关的化合物,合成并评估了其抗癌活性。某些衍生物在肝癌细胞系中显示出显著的抗癌活性,为开发新的抗癌药物打开了途径(Han et al., 2020)。

5. 环境影响与分析

对对羟基苯甲酸乙酯(一种相关化合物)等對羥基苯甲酸酯在水生环境中的研究已进行,以了解它们的存在、命运和行为。这些化合物作为防腐剂使用,由于其作为弱内分泌干扰物的潜力,引起了安全关注。在这一领域的研究有助于环境安全和公共卫生考虑(Haman et al., 2015)。

属性

IUPAC Name |

ethyl 4-benzylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYPRZUNRMPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463052 | |

| Record name | Ethyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-benzylbenzoate | |

CAS RN |

18908-74-2 | |

| Record name | Ethyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

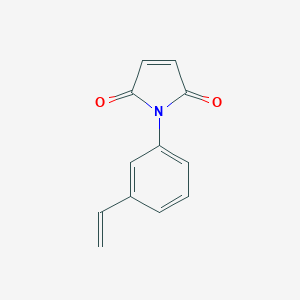

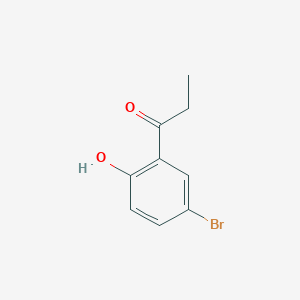

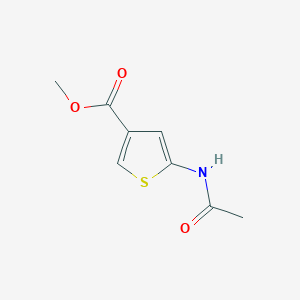

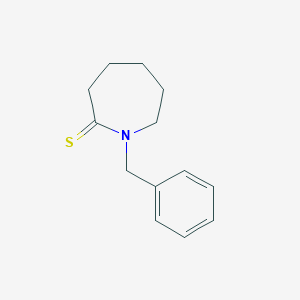

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。